3,4-diiodo-6-methyl-2H-indazole
Overview
Description
3,4-Diiodo-6-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of two iodine atoms at positions 3 and 4, and a methyl group at position 6 on the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diiodo-6-methyl-2H-indazole can be achieved through various methods. One common approach involves the iodination of 6-methyl-2H-indazole. The reaction typically employs iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where iodine atoms are introduced at the 3 and 4 positions of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3,4-Diiodo-6-methyl-2H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms at positions 3 and 4 can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: The iodine atoms can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are employed under inert atmosphere conditions.
Major Products Formed
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized derivatives.
Coupling Products: Biaryl or alkyne derivatives.
Scientific Research Applications
3,4-Diiodo-6-methyl-2H-indazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of anticancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active indazole derivatives.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials
Mechanism of Action
The mechanism of action of 3,4-diiodo-6-methyl-2H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The presence of iodine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-indazole: Similar structure but with only one iodine atom.
6-Methyl-1H-indazole: Lacks the iodine substituents.
4,6-Diiodo-1H-indazole: Different substitution pattern on the indazole ring
Uniqueness
3,4-Diiodo-6-methyl-2H-indazole is unique due to the specific positioning of iodine atoms and the methyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3,4-diiodo-6-methyl-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N2/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIBAGLCZLLNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646506 | |
Record name | 3,4-Diiodo-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-31-6 | |
Record name | 3,4-Diiodo-6-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885522-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Diiodo-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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